3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Overview

Description

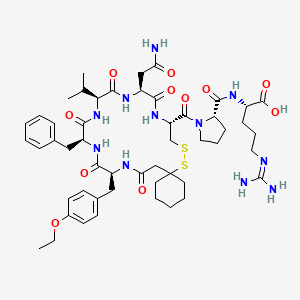

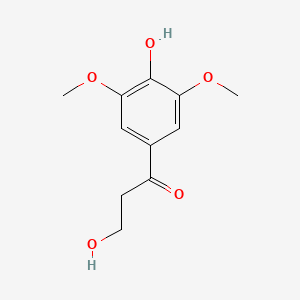

“3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O5 . It is also known as "3,4’-Dihydroxy-3’,5’-dimethoxypropiophenone" .

Molecular Structure Analysis

The molecular structure of this compound consists of a propanone group attached to a phenyl ring, which is substituted with hydroxy and methoxy groups . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.23 . It has a predicted density of 1.247±0.06 g/cm3 . The melting point is 74-75 °C, and the predicted boiling point is 426.9±45.0 °C .Scientific Research Applications

Thermal Decomposition of Lignin : Furutani et al. (2018) investigated the thermal decomposition processes of syringol-type monolignol compounds, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. They explored various pyrolytic pathways and kinetics, contributing to the understanding of lignin pyrolysis, which is vital for biomass conversion technologies (Furutani et al., 2018).

Lignin Synthesis : Pepper et al. (1971) focused on the improved synthesis of lignin-related compounds, including this compound. This research aids in the synthesis of lignin derivatives for various applications (Pepper et al., 1971).

Agrobacterium-Mediated Gene Transfer : Joubert et al. (2002) studied the effects of phenolic compounds, including this compound, on Agrobacterium virulence gene induction and gene transfer, which is relevant in plant biotechnology (Joubert et al., 2002).

Acid Treatment of Birch Lignin : Li et al. (1996) investigated the formation of this compound during acid treatment of birch lignin, contributing to the understanding of chemical transformations of lignin in industrial processes (Li et al., 1996).

Synthesis of Chalcone Derivatives : Putri et al. (2019) researched the synthesis of chalcone derivatives, including this compound, highlighting its importance in organic synthesis and potential pharmacological applications (Putri et al., 2019).

Natural Neolignan Synthesis : Ding et al. (2011) synthesized natural neolignan compounds, including this compound, demonstrating its relevance in the field of natural product chemistry (Ding et al., 2011).

Safety and Hazards

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subject to further investigation .

Biochemical Pathways

Understanding the affected pathways and their downstream effects would require additional research .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

properties

IUPAC Name |

3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-9-5-7(8(13)3-4-12)6-10(16-2)11(9)14/h5-6,12,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOAHNLBCNGCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50710768 | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136196-47-9 | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136196479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQC3X29PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in natural product research?

A1: this compound is a phenylpropanoid identified in maple syrup [] and the stems and bark of Quercus coccifera L. [] Its presence in these natural sources makes it of interest for researchers studying the chemical composition and potential bioactivities of these plants and their derived products.

Q2: Has this compound shown any promising biological activities?

A2: While specific studies focusing on the bioactivity of this compound are limited, it's important to note that it was identified alongside numerous other phenolic compounds in maple syrup extracts exhibiting antioxidant properties []. These extracts demonstrated radical scavenging activity comparable to vitamin C in a diphenylpicrylhydrazyl (DPPH) assay []. Further research is needed to elucidate the specific contribution of this compound to these observed antioxidant effects.

Q3: How does the presence of this compound contribute to our understanding of maple syrup's composition?

A3: Identifying this compound in maple syrup expands the known chemical diversity of this natural product []. The study reporting this finding significantly increased the number of characterized compounds in maple syrup, enriching our understanding of its complex phytochemical profile [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)